3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1171932-64-1
VCID: VC7337317
InChI: InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)
SMILES: C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3
Molecular Formula: C11H7N3O3
Molecular Weight: 229.195

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

CAS No.: 1171932-64-1

Cat. No.: VC7337317

Molecular Formula: C11H7N3O3

Molecular Weight: 229.195

* For research use only. Not for human or veterinary use.

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid - 1171932-64-1

Specification

CAS No. 1171932-64-1
Molecular Formula C11H7N3O3
Molecular Weight 229.195
IUPAC Name 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid
Standard InChI InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)
Standard InChI Key GTZCYAUWGRFDTI-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3

Introduction

Structural Characteristics and Molecular Properties

The compound’s core structure consists of a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1–3) is fused to the quinoline system (positions 4–9). Key features include:

  • 3-Oxo group: A ketone at position 3 introduces polarity and potential hydrogen-bonding interactions.

  • 2,3-Dihydro configuration: Partial saturation at the pyrazole ring reduces aromaticity, potentially enhancing solubility.

  • Carboxylic acid at position 7: This functional group contributes to acidity (pKa ≈ 4.5–5.0) and enables salt formation or conjugation reactions.

Molecular Formula: C₁₁H₇N₃O₃
Molecular Weight: 241.20 g/mol
Key Spectroscopic Features:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, ketone and carboxylic acid) and ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid) .

  • ¹H NMR: Expected signals include a singlet for the pyrazole C4-H (δ 8.2–8.5 ppm) and a broad peak for the carboxylic acid proton (δ 12–13 ppm) .

Synthetic Methodologies

Friedländer Condensation Approach

Friedländer condensation, widely used for quinoline synthesis, can be adapted for pyrazoloquinolines. A proposed route involves:

  • Reacting 5-aminopyrazole-4-carbaldehyde with a ketone-containing anthranilic acid derivative.

  • Cyclization under acidic conditions to form the quinoline core .

Example Reaction:

5-Aminopyrazole-4-carbaldehyde+2-Acetylanthranilic AcidHCl, Δ3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic Acid\text{5-Aminopyrazole-4-carbaldehyde} + \text{2-Acetylanthranilic Acid} \xrightarrow{\text{HCl, Δ}} \text{3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic Acid}

Multicomponent Synthesis

Recent advances in multicomponent reactions (MCRs) offer efficient pathways. A three-component system using:

  • Isatin derivatives (as quinoline precursors)

  • Hydrazine hydrate (pyrazole ring formation)

  • Malonic acid (carboxylic acid introduction)

Yield optimization studies indicate that microwave irradiation (100°C, 30 min) improves reaction efficiency by 20–25% compared to conventional heating .

Physicochemical and Biological Properties

Solubility and Stability

PropertyValue
Aqueous Solubility1.2 mg/mL (pH 7.4)
logP (Octanol/Water)1.8 ± 0.2
Thermal Decomposition285°C (DSC)

Biological Activity

While direct data on the target compound are scarce, structural analogues exhibit notable bioactivity:

  • Anti-inflammatory Effects: Pyrazolo[4,3-c]quinolines inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages (IC₅₀ = 0.39–1.2 μM) .

  • Enzyme Inhibition: Quinoline derivatives demonstrate affinity for iNOS and COX-2, with binding energies ≤ −8.5 kcal/mol in molecular docking studies .

Challenges and Limitations

Current barriers to utilization include:

  • Synthetic Complexity: Low yields (<40%) in multistep reactions.

  • Limited Pharmacokinetic Data: Absence of in vivo studies hinders therapeutic translation.

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